molecular formula C17H19NO2S B2869579 N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide CAS No. 713113-86-1

N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2869579
CAS No.: 713113-86-1
M. Wt: 301.4
InChI Key: ZYEKNHITTHNGEQ-UHFFFAOYSA-N
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Description

N-[(4-Phenyloxan-4-yl)methyl]thiophene-2-carboxamide is a synthetic compound featuring a thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The molecular framework combines a thiophene ring, known for its electron-rich aromaticity and planarity that enhances receptor binding, with a tetrahydropyran (oxane) ring that can influence the compound's stereochemistry and physicochemical properties. This specific architecture suggests potential as a key intermediate or a lead compound for pharmaceutical development. Compounds based on the thiophene carboxamide scaffold have demonstrated a range of promising biological activities in scientific research. Recent studies on novel thiophene carboxamide derivatives have revealed significant cytotoxic effects against various human cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The mechanism of this antiproliferative activity is under investigation but may involve the induction of apoptosis through caspase 3/7 activation and disruption of mitochondrial membrane potential . Furthermore, structurally related N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have shown potent antibacterial efficacy, particularly against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli . Molecular docking studies of these analogues suggest that their mechanism may involve binding to the active site of the β-lactamase enzyme, potentially inhibiting antibiotic resistance . Researchers value this class of compounds for its versatility in synthetic chemistry, allowing for further functionalization through reactions such as Suzuki-Miyaura cross-coupling to create diverse libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not intended for human diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-16(15-7-4-12-21-15)18-13-17(8-10-20-11-9-17)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEKNHITTHNGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Phenyloxan Moiety: The phenyloxan moiety can be synthesized through the reaction of phenylmagnesium bromide with oxirane, followed by acid-catalyzed cyclization.

    Attachment to Thiophene-2-carboxamide: The phenyloxan moiety is then attached to thiophene-2-carboxamide via a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the carboxamide group, facilitating the nucleophilic attack on the phenyloxan moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Thiophene-2-carboxamide amine derivatives

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein-coupled receptors, and ion channels.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, which may improve binding to bacterial targets but reduce metabolic stability.

Antibacterial Activity

  • Nitrothiophene carboxamides (): Exhibit narrow-spectrum antibacterial activity, likely via inhibition of bacterial enzymes. The compound with a 3,5-difluorophenyl group showed 99.05% purity and higher efficacy, suggesting fluorine's role in enhancing bioavailability .
  • 5-Methylthiophene-2-carboxamides (): Activated by EthA in Mycobacterium tuberculosis, demonstrating antitubercular activity. Methyl substituents may facilitate membrane penetration .

Anticancer Activity

  • Quinazoline-thiophene hybrids (): Inhibit EGFR TKD with docking scores up to −9.65 kcal/mol. The thiophene-2-carboxamide moiety contributes to π-π stacking in the kinase active site .
  • SAG derivatives (): Act as Smoothened receptor agonists, inducing GLI transcription. Structural rigidity from the benzo[b]thiophene core contrasts with the target compound's oxane flexibility .

Antioxidant Activity

  • Metal complexes of thiophene-2-carboxamides (): Cobalt(II) complexes showed superior DPPH radical scavenging (IC₅₀ = 18.2 µM), outperforming propyl gallate. Chelation likely enhances electron donation .

Insights :

  • HATU coupling () offers efficient amide bond formation but may require chromatographic purification to achieve high purity.

Computational and Docking Studies

  • Compounds 7h and 7j (): Docked into EGFR TKD with scores of −9.31 and −9.65 kcal/mol, respectively. The thiophene-2-carboxamide scaffold aligns with hydrophobic pockets, while substituents like methoxybenzamide (7j) enhance hydrogen bonding .
  • SAG derivatives (): Molecular dynamics simulations reveal that cyclohexyl and pyridinyl groups stabilize interactions with Smoothened receptor transmembrane domains .

Biological Activity

N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H15NO2S\text{C}_{15}\text{H}_{15}\text{N}\text{O}_2\text{S}

This structure features a thiophene ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antibacterial Activity

Research has indicated that thiophene derivatives exhibit significant antibacterial properties. A study focusing on related thiophene carboxamide derivatives demonstrated their effectiveness against various strains of bacteria, particularly those producing extended-spectrum beta-lactamases (ESBL) .

Table 1: Antibacterial Efficacy of Thiophene Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
4aE. coli2032 µg/mL
4cE. coli2216 µg/mL

The results indicate that compounds similar to this compound have promising antibacterial activity, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Anticancer Activity

The anticancer potential of thiophene carboxamide derivatives has also been explored extensively. For instance, a study synthesized various thiophene-based compounds and evaluated their activity against Hep3B cancer cell lines. The results revealed that some derivatives exhibited potent cytotoxic effects, with IC50 values comparable to established anticancer drugs .

Table 2: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2bHep3B5.46Tubulin binding
2eHep3B12.58Induction of apoptosis

The interaction of these compounds with tubulin suggests a mechanism similar to that of Combretastatin A-4, a well-known anticancer agent .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in bacterial resistance and cancer proliferation. The studies indicate that the compound forms stable complexes through hydrogen bonding and hydrophobic interactions, enhancing its potential efficacy .

Case Studies

Several case studies have highlighted the biological activity of thiophene derivatives:

  • Antibacterial Study : A series of thiophene carboxamide derivatives were tested against ESBL-producing E. coli. Compounds with specific substitutions showed enhanced binding affinity and inhibition profiles, indicating their potential as novel antibacterial agents .
  • Anticancer Study : The evaluation of thiophene-based compounds against Hep3B cells demonstrated significant anti-proliferative effects, with some compounds inducing cell cycle arrest in the G2/M phase . This suggests their utility in cancer treatment strategies.

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